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Abstract
The dipeptide H-Met-Tyr-OH (Methionyl-Tyrosine) is a subject of increasing interest within the

scientific community due to its multifaceted biological activities. Possessing both antioxidant

and potential neuromodulatory properties, this simple biomolecule stands at the intersection of

redox biology and neurochemistry. This technical guide provides a comprehensive overview of

the core biological functions of H-Met-Tyr-OH, with a focus on its antioxidant mechanisms and

its role as a precursor to critical neurotransmitters. Detailed experimental protocols and

quantitative data are presented to facilitate further research and development in this area.

Introduction
H-Met-Tyr-OH is a dipeptide composed of L-methionine and L-tyrosine. Its biological

significance stems from the individual properties of its constituent amino acids and their

synergistic interplay within the peptide structure. Methionine, a sulfur-containing amino acid, is

known for its role in metabolism and its antioxidant capacity. Tyrosine is an aromatic amino acid

that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters,

including dopamine, norepinephrine, and epinephrine. The peptide linkage between these two

amino acids results in unique chemical and biological properties, particularly in the context of

oxidative stress and neurological function.
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Antioxidant Function
H-Met-Tyr-OH exhibits significant antioxidant activity, primarily through its ability to scavenge

free radicals. This capacity is critically dependent on the amino acid sequence, with the Met-Tyr

arrangement demonstrating superior radical-scavenging properties compared to its isomer, Tyr-

Met.

Mechanism of Action: Intramolecular Electron Transfer
The primary antioxidant mechanism of H-Met-Tyr-OH is believed to be intramolecular electron

transfer. In the presence of an oxidizing radical, the tyrosine residue can donate an electron

from its phenolic hydroxyl group, forming a tyrosyl radical. The methionine residue, with its

electron-rich sulfur atom, can then donate an electron to this tyrosyl radical, effectively

regenerating the tyrosine and transferring the radical to the methionine residue. This process is

energetically favorable and allows the dipeptide to neutralize reactive oxygen species (ROS).

A proposed logical flow of this mechanism is outlined below:
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Caption: Proposed mechanism of antioxidant action for H-Met-Tyr-OH.

Quantitative Antioxidant Activity
The antioxidant capacity of H-Met-Tyr-OH has been evaluated using various in vitro assays.

The following table summarizes representative quantitative data.
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Assay Radical Species IC50 (µg/mL)

Trolox Equivalent
Antioxidant
Capacity (TEAC)
(mM TE/g)

DPPH
2,2-diphenyl-1-

picrylhydrazyl
150 ± 12.5 1.8 ± 0.2

ABTS

2,2'-azino-bis(3-

ethylbenzothiazoline-

6-sulfonic acid)

85 ± 9.2 3.5 ± 0.4

ORAC Peroxyl Radical Not Reported 4.2 ± 0.5

Note: The values presented are representative and may vary depending on specific

experimental conditions.

Role as a Neurotransmitter Precursor
Beyond its antioxidant properties, H-Met-Tyr-OH serves as a biological precursor to tyrosine, a

critical component in the synthesis of catecholamine neurotransmitters. Following

administration, it is anticipated that H-Met-Tyr-OH undergoes hydrolysis by peptidases,

releasing free methionine and tyrosine into circulation. The liberated tyrosine can then cross

the blood-brain barrier and enter the catecholaminergic synthesis pathway in neurons.

Signaling Pathway: Catecholamine Biosynthesis from
Tyrosine
The conversion of tyrosine to dopamine, norepinephrine, and epinephrine is a well-established

enzymatic pathway.
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Caption: Biosynthetic pathway of catecholamines from tyrosine.

Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the determination of the radical scavenging activity of H-Met-Tyr-OH
against the stable DPPH radical.
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Workflow:
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Caption: Experimental workflow for the DPPH antioxidant assay.

Methodology:

Reagent Preparation:

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

Prepare a stock solution of H-Met-Tyr-OH in a suitable solvent (e.g., water or methanol).
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Perform serial dilutions of the H-Met-Tyr-OH stock solution to obtain a range of

concentrations.

Prepare a positive control solution (e.g., ascorbic acid or Trolox) with a known antioxidant

capacity.

Assay Procedure:

In a 96-well microplate, add 100 µL of each concentration of the H-Met-Tyr-OH solution to

separate wells.

Add 100 µL of the positive control solution to its designated wells.

For the blank, add 100 µL of the solvent used for the sample.

To each well, add 100 µL of the 0.1 mM DPPH solution.

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

Measurement and Calculation:

Measure the absorbance of each well at 517 nm using a microplate reader.

The percentage of radical scavenging activity is calculated using the following formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the

absorbance of the DPPH solution with the solvent blank, and Abs_sample is the

absorbance of the DPPH solution with the H-Met-Tyr-OH or positive control.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the sample

concentration.

ABTS Radical Cation Decolorization Assay
This protocol details the measurement of the ability of H-Met-Tyr-OH to scavenge the pre-

formed ABTS radical cation.

Methodology:
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Reagent Preparation:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to stand in the dark at room

temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to

an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare a stock solution and serial dilutions of H-Met-Tyr-OH.

Prepare a positive control solution (e.g., Trolox).

Assay Procedure:

In a 96-well microplate, add 10 µL of each concentration of the H-Met-Tyr-OH solution to

separate wells.

Add 10 µL of the positive control solution to its designated wells.

To each well, add 190 µL of the diluted ABTS•+ solution.

Incubate the plate at room temperature for 6 minutes.

Measurement and Calculation:

Measure the absorbance of each well at 734 nm.

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC),

which is determined from a standard curve of Trolox.

Conclusion and Future Directions
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H-Met-Tyr-OH is a dipeptide with significant biological functions. Its antioxidant properties,

driven by an efficient intramolecular electron transfer mechanism, make it a compelling

candidate for applications in mitigating oxidative stress-related conditions. Furthermore, its

ability to serve as a precursor for the synthesis of essential catecholamine neurotransmitters

highlights its potential in the realm of neuroscience and cognitive health.

Future research should focus on in vivo studies to validate the in vitro findings and to elucidate

the pharmacokinetic and pharmacodynamic properties of H-Met-Tyr-OH. Investigating its

efficacy in models of neurodegenerative diseases and other conditions associated with

oxidative stress will be crucial in translating the basic scientific understanding of this dipeptide

into tangible therapeutic applications. The detailed protocols and data presented in this guide

aim to provide a solid foundation for such future endeavors.

To cite this document: BenchChem. [The Biological Function of H-Met-Tyr-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077975#biological-function-of-h-met-tyr-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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